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(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by its unique structure that includes a chloro-substituted methoxyphenyl group and a hydroxyimino functional group attached to an acetamide backbone. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.
The chemical reactivity of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide can be understood through its functional groups. The hydroxyimino group can participate in various reactions, such as:
These reactions are essential for understanding the compound's behavior in biological systems and its potential metabolic pathways.
The biological activity of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide has been predicted using computational methods. Studies suggest that compounds with similar structures exhibit various pharmacological effects, such as:
Computer-aided prediction tools have been utilized to assess its potential biological activities based on structural characteristics, indicating possible therapeutic applications .
Several synthetic routes can be employed to produce (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide. Common methods include:
Each step must be optimized for yield and purity, considering possible side reactions and by-products.
(2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide has potential applications in various fields:
Interaction studies are crucial for understanding how (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide interacts with biological targets. These studies typically involve:
Such studies provide insights into its mechanism of action and help identify potential side effects.
Several compounds exhibit structural similarities with (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxybenzaldehyde | Structure | Antibacterial |
| Hydroxylamine | Structure | Anticancer |
| Acetamide derivatives | Structure | Enzyme inhibitors |
The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)acetamide typically involves sequential functionalization of the phenyl ring and oxime formation. A representative pathway includes:
Acylation of 5-Chloro-2-Methoxyaniline:
Reacting 5-chloro-2-methoxyaniline with acetic anhydride under reflux conditions forms N-(5-chloro-2-methoxyphenyl)acetamide. This step ensures the introduction of the acetamide backbone.
Oximation for Hydroxyimino Group Incorporation:
Treating the intermediate with hydroxylamine hydrochloride in the presence of sodium acetate facilitates oxime formation. Ethanol or water serves as the solvent, with temperatures maintained at 50–70°C to optimize kinetics.
Reaction Equation:
$$
\text{C}9\text{H}{10}\text{ClNO}2 + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{C}9\text{H}9\text{ClN}2\text{O}3 + \text{H}_2\text{O} + \text{NaCl}
$$
Key Variables:
Table 1: Comparative Yields Across Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 65 | 6 | 78 |
| Water | 70 | 4 | 65 |
| THF | 60 | 8 | 52 |
Optimizing the oximation step requires balancing pH, reagent purity, and reaction duration:
Case Study: Solvent Selection
Ethanol outperforms water in yield (78% vs. 65%) due to improved solubility of the acetamide intermediate. However, aqueous systems enable greener synthesis with easier waste management.
Achieving the (E)-stereochemistry necessitates chiral catalysts and controlled conditions:
Table 2: Catalytic Systems and Stereochemical Outcomes
| Catalyst | Solvent | (E):(Z) Ratio | Yield (%) |
|---|---|---|---|
| Fe(AcAc)₃ | Ethanol | 95:5 | 82 |
| None | Water | 70:30 | 65 |
| Cu(acac)₂ | THF | 88:12 | 74 |
Mechanistic Insight:Fe(AcAc)₃ coordinates to the hydroxylamine oxygen, directing the attack syn to the phenyl group and stabilizing the (E)-configuration through π-π interactions.